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Reframing the Role of Calcium Tartrate: From Preservative to Stabilizer

Contrary to some initial misconceptions, calcium tartrate's primary role in oenology is not as a

preservative to inhibit microbial spoilage. Instead, it is a crucial agent for ensuring the physical

stability of wine by preventing the precipitation of calcium tartrate crystals in the bottle. This

crystalline deposit, often mistaken by consumers as a flaw, is a significant quality concern. The

increasing prevalence of calcium tartrate instability, linked to factors such as rising pH levels

in wine, has made its management a key focus for winemakers.

This document provides detailed application notes and protocols for the use of micronized

calcium tartrate as a seeding agent to induce crystallization and facilitate the removal of

excess calcium, thereby ensuring the long-term stability of the wine.

Introduction to Calcium Tartrate Instability
Calcium tartrate (CaT) is a salt that can precipitate out of wine when the concentrations of

calcium and tartaric acid exceed its solubility limit. Several factors influence this instability:

pH: Higher pH levels increase the concentration of the tartrate ion (T²⁻), which readily binds

with calcium to form CaT.[1][2]

Calcium Concentration: Wines with calcium levels exceeding 60 mg/L for red wines and 80

mg/L for white and rosé wines are considered at risk of instability.[1]
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Tartaric Acid Concentration: As a primary component of the salt, higher concentrations of

tartaric acid contribute to the potential for precipitation.

Ethanol Content: Higher alcohol concentrations decrease the solubility of tartrate salts.

Temperature: Unlike potassium bitartrate (KHT), CaT precipitation is not significantly

influenced by low temperatures, making cold stabilization an unreliable method for its

removal.[1][3][4]

Methods for Tartrate Stabilization
Winemakers have several methods at their disposal to achieve tartrate stability. These can be

broadly categorized as subtractive (removing ions) or additive (inhibiting crystal growth).

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.enartis.com/wp-content/uploads/2021/12/CALCIUM-TARTRATE-INSTABILITY_G.Triulzi_G.Quinterno_B.Scotti_Enartis.pdf
https://www.enartis.com/wp-content/uploads/2022/04/Wine-Tartrate-Stability.pdf
https://www.enartis.com/wp-content/uploads/2019/10/Enartis-Newsletter-StabTartarica_SouthAfrica_3.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b035300?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Method

Category
Technique

Mechanism of

Action

Effectiveness

on CaT Stability
Considerations

Subtractive Cold Stabilization

Reduces the

solubility of

tartrate salts,

inducing

precipitation for

subsequent

removal.

Limited to

ineffective for

CaT.[1][3][4]

Energy-intensive

and time-

consuming.

Electrodialysis

Uses an electric

field and

selective

membranes to

remove

potassium,

calcium, and

tartrate ions.[5]

[6]

Highly effective.

Can achieve a

30% average

reduction in

calcium levels.[2]

High initial

capital cost for

equipment.[5]

May have a

minor impact on

wine sensory

qualities.[3]

Ion Exchange

Resins

Replaces

calcium and

potassium ions

with more

soluble ions like

sodium or

hydrogen.

Effective in

reducing calcium

and lowering pH.

Can have a

significant

sensory impact

due to pH

reduction.[3]

Micronized CaT

Seeding

Introduces

crystal nuclei to

accelerate the

formation and

precipitation of

CaT crystals for

removal by

filtration.[7]

Very good and

targeted for CaT.

Treatment

requires a

contact time of 7-

15 days.[3]

Additive Protective

Colloids (e.g.,

Interfere with the

growth of tartrate

Varies. CMC is

considered the

Can sometimes

affect wine
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Carboxymethylce

llulose - CMC,

Metatartaric Acid,

Mannoproteins)

crystals. best choice

among protective

colloids for

reducing the risk

of CaT

precipitation.[8]

[9][10]

Metatartaric acid

is effective but its

stability is short-

lived.[4]

filterability and

sensory

perception.[8][11]

Experimental Protocols
Assessing Calcium Tartrate Instability
Before treatment, it is essential to determine the wine's stability.

Protocol for Determining CaT Instability:

Initial Calcium Measurement: Take a representative sample of the wine and measure its

initial calcium concentration (Ca1) in mg/L. For white and rosé wines, ensure the wine is

protein stable before analysis.

Seeding: In a 100 mL sample of the wine, add 400 mg of micronized calcium tartrate.

Agitation and Incubation: Stir the sample for 15 minutes and then store it at 0°C for 24 hours.

[1]

Filtration: After the incubation period, filter the wine sample through a 0.45 µm membrane

filter.

Final Calcium Measurement: Measure the calcium concentration of the filtered sample

(Ca2).

Calculation and Interpretation:

Calculate the change in calcium concentration: ΔCa = Ca1 - Ca2.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.mdpi.com/2304-8158/13/19/3065
https://pubmed.ncbi.nlm.nih.gov/39410100/
https://www.researchgate.net/publication/384392926_Influence_of_Protective_Colloids_on_Calcium_Tartrate_Stability_and_the_Astringency_Perception_in_a_Red_Wine
https://www.enartis.com/wp-content/uploads/2019/10/Enartis-Newsletter-StabTartarica_SouthAfrica_3.pdf
https://www.mdpi.com/2304-8158/13/19/3065
https://ives-openscience.eu/53026/
https://www.benchchem.com/product/b035300?utm_src=pdf-body
https://www.benchchem.com/product/b035300?utm_src=pdf-body
https://www.enartis.com/wp-content/uploads/2021/12/CALCIUM-TARTRATE-INSTABILITY_G.Triulzi_G.Quinterno_B.Scotti_Enartis.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b035300?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Stable: ΔCa < 15 ppm

Slightly Unstable: 15 ppm < ΔCa < 25 ppm

Very Unstable: ΔCa > 25 ppm

Protocol for Calcium Tartrate Stabilization by Seeding
This protocol details the application of micronized calcium tartrate to induce and remove

excess calcium tartrate from wine.

Materials:

Micronized calcium tartrate (e.g., Enocristal Ca)

Wine to be treated

Tank with mixing capabilities (e.g., pump-over system)

Filtration unit

Procedure:

Dosage Calculation: Based on the instability assessment, determine the required dosage of

micronized calcium tartrate.

For slightly unstable wines (15 ppm < ΔCa < 25 ppm): 20 g/hL

For very unstable wines (ΔCa > 25 ppm): 50 g/hL

Slurry Preparation: Prepare a slurry by dissolving the micronized calcium tartrate in a small

amount of the wine to be treated at a ratio of approximately 1:10 to 1:20 (product to wine).

Addition to Wine: Add the slurry to the main tank of wine, ensuring thorough mixing for

complete homogenization. This can be achieved through a pump-over or by using a

mechanical agitator.

Contact Time and Temperature: Maintain the wine at a cellar temperature between 10-15°C

for a contact period of 7 to 15 days.[3] Occasional stirring during this period can be
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beneficial.

Monitoring (Optional): The reduction in calcium concentration can be monitored periodically

by taking samples, filtering them, and measuring the calcium content.

Racking and Filtration: After the contact period, rack the wine off the sediment (precipitated

calcium tartrate crystals).

Final Filtration: Perform a final filtration to ensure the complete removal of all crystals before

bottling.

Visualization of the Stabilization Workflow
The following diagram illustrates the workflow for assessing and treating calcium tartrate
instability in wine.
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Caption: Workflow for Calcium Tartrate Stabilization in Wine.
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This comprehensive guide provides researchers, scientists, and winemaking professionals with

the necessary information and protocols to effectively manage calcium tartrate stability,

ensuring the production of high-quality, commercially acceptable wines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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